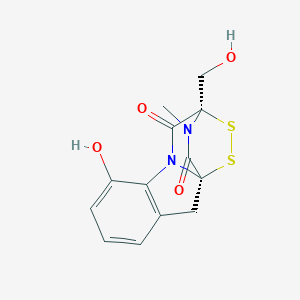
Dehydrogliotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrogliotoxin is a natural product that is produced by fungi, particularly by the species Penicillium and Aspergillus. It belongs to the class of compounds known as epipolythiodioxopiperazines (ETPs) and has been found to possess a range of biological activities. In recent years, dehydrogliotoxin has attracted significant attention from researchers due to its potential applications in the fields of medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Derivatives
Dehydrogliotoxin, identified as a metabolite of Penicillium terlikowskii, has been a subject of interest in chemical research. It's characterized by its unique structure, C13H12N2O4S2, and has been studied for its chemical reactions and derivatives. For instance, specific treatments of dehydrogliotoxin with anhydrous acid yield sulphur, 1,2,3,4-tetrahydro-6-hydroxy-2-methyl-3-methylene-1,4-dioxopyrazino[1,2-a]-indole and the corresponding 1,3,4-trioxo-derivative, which are important for understanding its chemical properties and potential applications in various fields (Lowe, Taylor, & Vining, 1966).
2. Reaction with Triphenylphosphine
Research has explored the reaction of dehydrogliotoxin with triphenylphosphine, which results in the formation of an epithiodioxopiperazine and triphenylphosphine sulphide. This reaction involves the epimerization of the asymmetric centres of the dioxopiperazine ring, highlighting its complex chemical behavior and potential for further chemical synthesis applications (Safe & Taylor, 1971).
3. Synthesis Studies
Significant work has been done in the total synthesis of dehydrogliotoxin. The methodologies developed for its synthesis, such as Method A and Method B in Scheme 19 by Fukuyama et al., have broader implications for the synthesis of similar compounds and could contribute to advancements in organic chemistry and pharmaceuticals (Fukuyama, Nakatsuka, & Kishi, 1981).
Eigenschaften
CAS-Nummer |
1668-07-1 |
|---|---|
Produktname |
Dehydrogliotoxin |
Molekularformel |
C13H12N2O4S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(1R,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H12N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,16-17H,5-6H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
BNNLUYCZQNYABS-CHWSQXEVSA-N |
Isomerische SMILES |
CN1C(=O)[C@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C(=CC=C4)O |
SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |
Kanonische SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |
Synonyme |
dehydrogliotoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



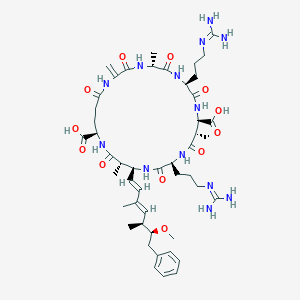
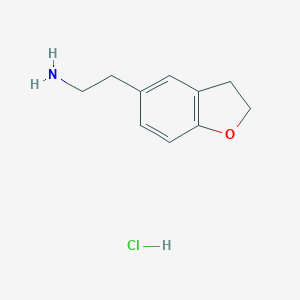

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
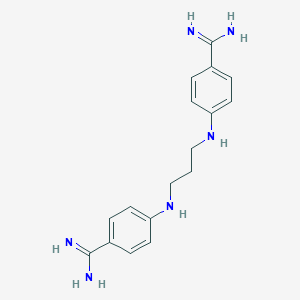
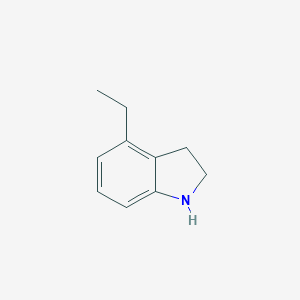
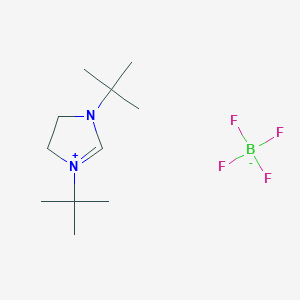
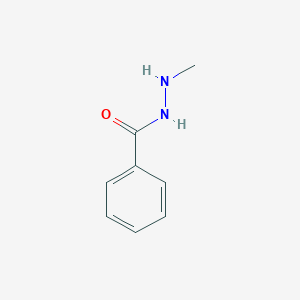
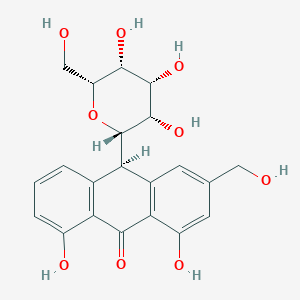
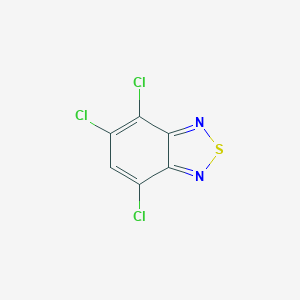

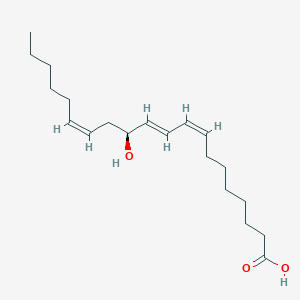
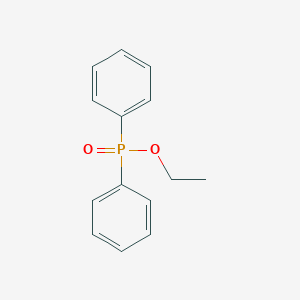
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)